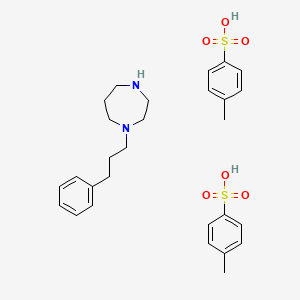
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (EHCCA) is a cyclic carboxylic acid with an alkyl side chain. It has a molecular weight of 158.2 . It’s an emerging research topic due to its unique physicochemical properties and potential applications in various fields.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.
Aplicaciones Científicas De Investigación
1. Enzymatic Catalysis
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and its derivatives are used in studies exploring enzymatic reactions. For example, Candida antarctica lipase B (CAL-B) catalyzes asymmetric acylation and hydrolysis of related β-hydroxy esters, yielding enantiomerically enriched compounds (Forró, Galla, & Fülöp, 2013).
2. Structural Analysis
Structural studies of derivatives of this compound provide valuable insights. A study focusing on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid utilized IR and NMR spectroscopy for structure elucidation (Arias-Pérez et al., 2003).
3. Organic Synthesis
This compound also finds application in organic synthesis. The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst is one such example, illustrating its use in synthesizing important intermediates (Zhang, Moher, & Zhang, 2007).
4. Bioconjugation Studies
The compound is instrumental in understanding the bioconjugation mechanisms in aqueous media, particularly in the context of amide formation between carboxylic acid and amine (Nakajima & Ikada, 1995).
5. Medicinal Chemistry
In medicinal chemistry, derivatives of this compound, such as bicyclic lactones, are synthesized and tested for their potential as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).
Safety and Hazards
Propiedades
IUPAC Name |
3-ethyl-1-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUFEUGQBSXNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid](/img/structure/B1373421.png)


![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)